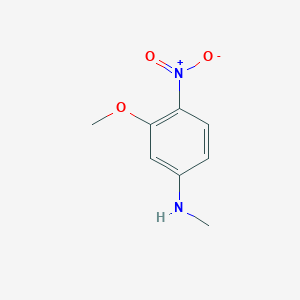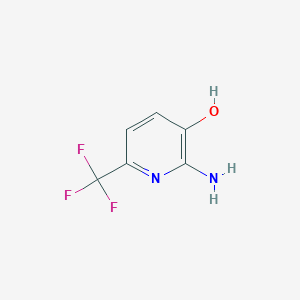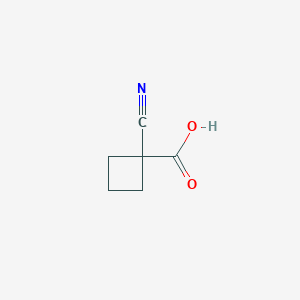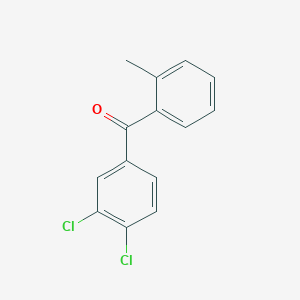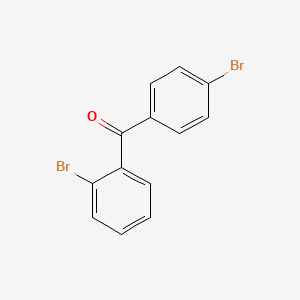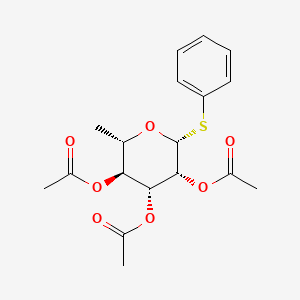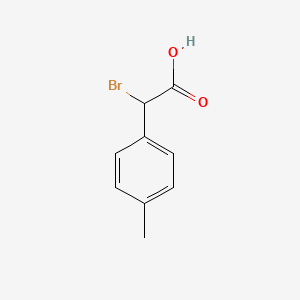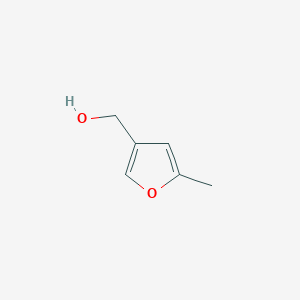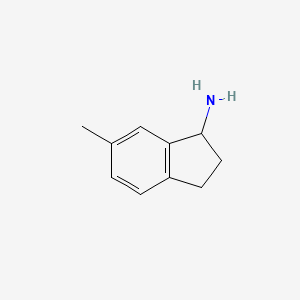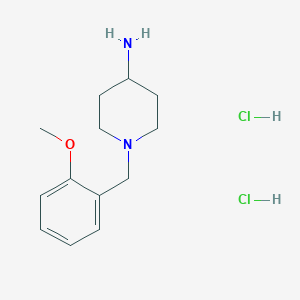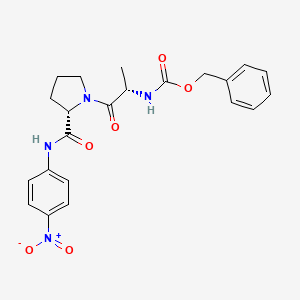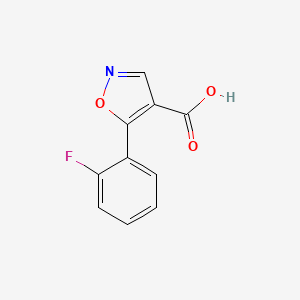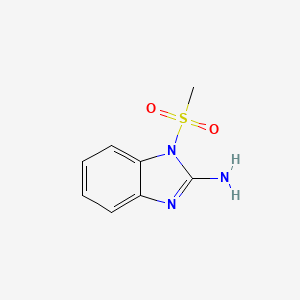
1-(Methylsulfonyl)-1H-benzimidazol-2-amine
Übersicht
Beschreibung
1-(Methylsulfonyl)-1H-benzimidazol-2-amine is a chemical compound that belongs to the class of organic compounds known as benzimidazoles . Benzimidazoles are organic compounds containing a benzene ring fused to an imidazole ring. Imidazole is a five-membered ring consisting of three carbon atoms, and two nitrogen centers at the 1 and 3 positions .
Synthesis Analysis
The synthesis of 1-(Methylsulfonyl)-1H-benzimidazol-2-amine or similar compounds often involves various chemical reactions. For instance, a series of hydrazones incorporating a 4-methylsulfonylbenzene scaffold were synthesized and analyzed for their potential antitumor activity . Another study reported the synthesis of 2-(4-(methylsulfonyl)phenyl)benzimidazoles as selective cyclooxygenase-2 inhibitors .Molecular Structure Analysis
The molecular structure of 1-(Methylsulfonyl)-1H-benzimidazol-2-amine is characterized by the presence of a benzimidazole ring fused with a methylsulfonyl group . The benzimidazole ring is a heterocyclic aromatic organic compound that is a fusion of benzene and imidazole .Chemical Reactions Analysis
The chemical reactions involving 1-(Methylsulfonyl)-1H-benzimidazol-2-amine or similar compounds can be diverse. For example, a new Julia-type methylenation reagent, 1-methyl-2-(methylsulfonyl)benzimidazole, reacts with a variety of aldehydes and ketones to give the corresponding terminal alkenes in high yields .Wissenschaftliche Forschungsanwendungen
-
Cyclooxygenase-2 Inhibitors : A novel series of benzimidazole derivatives wherein 4- (methylsulfonyl) phenyl pharmacophore attached via its C-2 position was designed and synthesized . These compounds were evaluated in vitro as cyclooxygenase-1 (COX-1)/cyclooxygenese-2 (COX-2) inhibitors . Several compounds showed selective inhibition to (COX-2) isozyme . Compound 11b showed the most potent (COX-2) inhibitory activity with (IC 50 = 0.10 μM) and selectivity index (SI = 134) . The tested compounds also have shown good anti-inflammatory activity .
-
Indole Derivatives : Indole derivatives possess various biological activities, i.e., antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc . This suggests that “1-(Methylsulfonyl)-1H-benzimidazol-2-amine”, being a benzimidazole derivative, might also have potential in these areas.
-
Dietary Supplement : Methylsulfonylmethane (MSM), a compound containing a similar methylsulfonyl group, has become a popular dietary supplement used for a variety of purposes, including its most common use as an anti-inflammatory agent . It’s possible that “1-(Methylsulfonyl)-1H-benzimidazol-2-amine” might have similar applications.
-
Ionic Liquids : Some ionic liquids, such as 1-methyl and 1,2-dimethyl, 3-propyl imidazolium bis (trifluoromethanesulfonyl) imide, have displayed improved thermal, chemical, and electrochemical properties compared to volatile organic compounds . These ionic liquids have been considered for promising applications in various fields such as electrochemistry, inorganic chemistry, catalysis, engineering, spectroscopy, and material science . Given the similar structure, “1-(Methylsulfonyl)-1H-benzimidazol-2-amine” might also have potential in these areas.
-
Antiviral Agents : Indole derivatives, which share a similar structure with “1-(Methylsulfonyl)-1H-benzimidazol-2-amine”, have been reported as antiviral agents . For example, 6-Amino-4-substitutedalkyl-1H-indole-2-substitutedcarboxylate derivatives showed inhibitory activity against influenza A .
Zukünftige Richtungen
The future directions for research on 1-(Methylsulfonyl)-1H-benzimidazol-2-amine or similar compounds could involve further exploration of their potential therapeutic applications. For instance, azaindole-based frameworks, which can include a methylsulfonyl group, are being explored as potential antiviral agents . Additionally, the development of safer and more efficient synthetic routes for these compounds is an active area of research .
Eigenschaften
IUPAC Name |
1-methylsulfonylbenzimidazol-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9N3O2S/c1-14(12,13)11-7-5-3-2-4-6(7)10-8(11)9/h2-5H,1H3,(H2,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RZUVPGKUELYOQW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N1C2=CC=CC=C2N=C1N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9N3O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00629457 | |
| Record name | 1-(Methanesulfonyl)-1H-benzimidazol-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00629457 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
211.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(Methylsulfonyl)-1H-benzimidazol-2-amine | |
CAS RN |
915922-50-8 | |
| Record name | 1-(Methanesulfonyl)-1H-benzimidazol-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00629457 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details






Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

